2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-13-6-4-12(5-7-13)19-24-23-16-8-9-18(25-26(16)19)28-11-17(27)22-15-3-1-2-14(21)10-15/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPYEFHQPMPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound belongs to a family of triazolopyridazine derivatives with modifications on both the heterocyclic core and the acetamide side chain. Key analogues and their structural differences are summarized below:
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Implications of Substituent Modifications
- Halogenation : The 4-chlorophenyl group in the target compound improves receptor binding through hydrophobic interactions, while the 3-fluorophenyl on the acetamide may enhance metabolic stability by resisting oxidative degradation . In contrast, the trifluoromethyl group in 852374-82-4 increases lipophilicity but may hinder solubility .
- Heterocyclic Diversity : The compound 763107-11-5 replaces the triazolopyridazine core with a triazole ring, demonstrating that core heterocycle alterations significantly impact target selectivity .
Research Findings and Trends
While specific biological data (e.g., IC50, solubility) are unavailable in the provided evidence, structural trends suggest:
Electron-Withdrawing Groups : Halogens (Cl, F) and trifluoromethyl groups improve binding to hydrophobic pockets in target proteins but may reduce aqueous solubility.
Substituent Positioning : Fluorine at the meta position (3-fluorophenyl) in the target compound may offer steric advantages over para substitutions seen in analogues like 894037-84-4 .
Thioether Linkage : The sulfur atom in the thioether group likely enhances conformational flexibility, facilitating interactions with diverse enzyme active sites .
Q & A
Q. Methodological approach :
Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (kinase vs. phosphatase) may explain discrepancies .
Dose-response profiling : Compare IC₅₀ values under consistent protocols (e.g., ATP concentration in kinase assays) .
Meta-analysis : Cross-reference PubChem bioactivity data (AID: 1259401) with in-house results to identify outliers .
Advanced: What strategies optimize the thioether coupling step to minimize disulfide byproducts?
- Reaction environment : Use degassed solvents (e.g., DCM) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Catalyst choice : Replace DIPEA with DBU for enhanced nucleophilicity of the thiolate ion .
- Temperature control : Maintain 0–5°C during thiol addition to suppress side reactions .
Basic: What structural features contribute to its pharmacological potential?
- Triazole-pyridazine core : Enhances π-π stacking with kinase ATP-binding pockets .
- 4-Chlorophenyl/3-fluorophenyl groups : Improve lipophilicity (logP ~3.2) and blood-brain barrier penetration .
- Thioether bridge : Stabilizes conformation via sulfur-mediated hydrogen bonding .
Advanced: How can in silico modeling predict biological targets and guide SAR studies?
Q. Protocol :
Molecular docking (AutoDock Vina) : Screen against kinase libraries (e.g., PDB: 1ATP) to prioritize targets .
QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ using ML algorithms (Random Forest) .
MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Basic: What stability challenges arise under varying pH and temperature conditions?
- pH-dependent hydrolysis : The acetamide group degrades at pH >10, requiring storage in neutral buffers .
- Thermal stability : Decomposition above 150°C (DSC data) necessitates lyophilization for long-term storage .
Advanced: How to address discrepancies in ¹H NMR data during intermediate characterization?
Solvent effects : Compare DMSO-d₆ vs. CDCl₃ shifts for rotameric equilibria in the acetamide group .
Dynamic effects : Use variable-temperature NMR to resolve overlapping peaks (e.g., -NH protons at 25°C vs. 60°C) .
Advanced: What mechanistic insights explain its enzyme inhibition activity?
- Kinase inhibition : Competitive binding to the ATP pocket (e.g., EGFR-TK, Kd = 12 nM) confirmed via SPR .
- DNA repair interference : Intercalation with Topoisomerase II-DNA complex, detected via comet assay .
Basic: How to design analogs for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
